molecular formula C7H6Cl2O4S2 B1627733 2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride CAS No. 90084-62-1

2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride

Cat. No.: B1627733
CAS No.: 90084-62-1
M. Wt: 289.2 g/mol
InChI Key: ZHCBIWRMYWDSNE-UHFFFAOYSA-N
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Description

Chemical Significance in Organosulfur Chemistry

The chemical significance of this compound within organosulfur chemistry stems from its unique dual sulfonyl functionality combined with strategic halogen substitution. Organosulfur compounds display versatile redox reactivity, making them archetypal substrates for the development of catalytic oxygen atom transfer methods. The presence of both a sulfonyl chloride group and a methylsulfonyl substituent creates a compound with exceptional electrophilic properties, positioning it as a valuable synthetic intermediate in advanced organic transformations. Sulfonyl chlorides function as potent electrophiles, serving as sources of the corresponding sulfonyl cation synthons in nucleophilic substitution reactions.

The structural complexity of this compound exemplifies the evolution of organosulfur chemistry beyond simple sulfur-containing molecules. Modern organosulfur compounds encompass three types of oxyacids: sulfenic acids with the general formula R-SOH, sulfinic acids represented as RS(O)OH, and sulfonic acids characterized by RSO₂OH structures. The target compound incorporates elements of the sulfonic acid derivative chemistry through its sulfonyl chloride functionality while simultaneously presenting methylsulfonyl substitution that demonstrates sophisticated synthetic control over multiple oxidation states of sulfur within a single molecule.

Research in organosulfur chemistry has revealed that sulfonyl chlorides react readily with numerous nucleophiles, most notably alcohols and amines, following well-established mechanistic pathways. The dual sulfonyl nature of this compound creates opportunities for selective functionalization, where the sulfonyl chloride group can undergo nucleophilic substitution while the methylsulfonyl group remains intact, providing a handle for further synthetic elaboration. This selectivity has proven particularly valuable in medicinal chemistry applications where precise functional group manipulation is essential for biological activity optimization.

Historical Development of Sulfonyl Chloride Derivatives

The historical development of sulfonyl chloride derivatives traces its origins to fundamental discoveries in sulfur chemistry during the mid-nineteenth century. Early investigations into the synthesis of sulfonyl chlorides established foundational methodologies that continue to influence contemporary synthetic approaches. The evolution of chemical reactions applicable for the practical synthesis of organic sulfonyl chlorides and amides received significant attention from researchers following early publications describing the action of chlorine-water on mercaptopyrimidines.

Traditional synthetic approaches to sulfonyl chlorides relied heavily on oxidative chlorination chemistry employing strong oxidizing agents combined with halide sources. The combination of aqueous oxidants and hydrochloric acid presented significant safety challenges due to chlorine gas evolution, prompting the development of alternative methodologies. Historical synthesis methods included the Reed reaction for alkylsulfonyl chlorides, involving the treatment of hydrocarbons with sulfur dioxide and chlorine to yield the corresponding sulfonyl chloride with hydrogen chloride elimination.

The industrial production of arylsulfonyl chlorides traditionally employed a two-step, one-pot reaction sequence beginning with arene substrates and chlorosulfuric acid. This established methodology proceeded through benzenesulfonic acid intermediates, which could subsequently undergo chlorination with thionyl chloride. Alternative historical approaches included treating benzenesulfonate salts with phosphorus pentachloride or utilizing benzenediazonium chloride reactions with sulfur dioxide and copper(I) chloride to generate sulfonyl chlorides through diazonium decomposition pathways.

Contemporary developments have introduced novel Sandmeyer-type sulfonyl chloride synthesis methodologies that address limitations of traditional approaches. These modern methods utilize feedstock anilines with DABCO-bis(sulfur dioxide) as a stable sulfur dioxide surrogate, combined with hydrochloric acid and copper catalysis. The advancement represents a significant departure from oxidation-sensitive thiol precursors and oxidative chlorination chemistry, demonstrating improved safety profiles and operational simplicity. The scalability of these modern approaches has been demonstrated on multi-gram scales with excellent yields and purity, reflecting the maturation of sulfonyl chloride synthetic methodology.

Positional Isomerism in Disubstituted Benzenesulfonyl Chlorides

Positional isomerism in disubstituted benzenesulfonyl chlorides represents a fundamental aspect of aromatic substitution chemistry that directly impacts the properties and reactivity of compounds such as this compound. For disubstituted benzene derivatives, three distinct positional isomers are possible based on the relative positioning of substituents: ortho (1,2-), meta (1,3-), and para (1,4-) arrangements. These positional relationships profoundly influence both the electronic properties and synthetic accessibility of the resulting compounds.

The specific substitution pattern in this compound corresponds to a meta-relationship between the chloro and methylsulfonyl substituents, with the sulfonyl chloride group positioned ortho to the chlorine atom. This particular arrangement creates unique electronic effects due to the electron-withdrawing nature of all three substituents. The chlorine atom, both sulfonyl groups, and the methylsulfonyl functionality all serve as electron-withdrawing substituents, creating a highly electrophilic aromatic system with distinctive reactivity patterns.

Spectroscopic analysis techniques provide crucial tools for distinguishing between positional isomers of disubstituted benzene derivatives. Infrared spectroscopy reveals characteristic carbon-hydrogen wagging peak positions that vary systematically with substitution patterns. For meta-substituted benzene rings, carbon-hydrogen wagging peaks typically appear between 810 and 750 reciprocal centimeters, accompanied by ring bending peaks near 690 reciprocal centimeters. These spectroscopic fingerprints enable definitive structural characterization and differentiation from alternative positional isomers.

The following table summarizes key distinguishing spectroscopic features for disubstituted benzene positional isomers:

Substitution Pattern Carbon-Hydrogen Wag Range (cm⁻¹) Ring Bend Presence Additional Characteristics
Monosubstituted 770-710 Present (690±10) Intense ring bend peak
Ortho-disubstituted 770-735 Absent Single diagnostic peak
Meta-disubstituted 810-750 Present (690±10) Similar to monosubstituted
Para-disubstituted 860-790 Absent Highest wagging frequency

The electronic effects resulting from different substitution patterns significantly influence both synthetic routes and chemical reactivity. Meta-substituted derivatives like this compound experience reduced electronic interaction between substituents compared to ortho-substituted analogs, resulting in more predictable reactivity patterns and reduced steric hindrance effects. This positioning facilitates selective chemical transformations and enhances the compound's utility as a synthetic intermediate in complex molecule construction.

Understanding positional isomerism becomes particularly crucial when considering synthetic strategies for accessing specific substitution patterns. The preparation of meta-disubstituted derivatives often requires careful consideration of directing effects during electrophilic aromatic substitution reactions. The electron-withdrawing nature of sulfonyl groups makes them meta-directing substituents, which aligns favorably with the observed substitution pattern in the target compound. This directing effect reflects the fundamental principles governing aromatic substitution chemistry and provides insight into rational synthetic design strategies for accessing specific positional isomers.

Properties

IUPAC Name

2-chloro-5-methylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCBIWRMYWDSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585522
Record name 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90084-62-1
Record name 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The precursor, 5-methylsulfonyl-2-chlorobenzenesulfonic acid, is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to convert the sulfonic acid group (-SO₃H) into sulfonyl chloride (-SO₂Cl). The reaction proceeds via nucleophilic substitution, where PCl₅ acts as both a chlorinating agent and a Lewis acid catalyst.

Key Steps:

  • Sulfonation: Introduction of a sulfonic acid group at position 1 of 2-chloro-5-methylsulfonylbenzene using fuming sulfuric acid.
  • Chlorination: Treatment with PCl₅ at 60–80°C for 4–6 hours to yield the sulfonyl chloride.

Optimization Notes:

  • Excess PCl₅ (2.5–3.0 equivalents) ensures complete conversion.
  • Solvent-free conditions minimize side reactions, though dichloromethane may be used to moderate exothermicity.

Yield: 78–85% (reported for analogous structures).

Catalytic Chlorination in Microchannel Reactors

Recent advancements in continuous-flow chemistry enable efficient synthesis of polysubstituted aromatic compounds. A Chinese patent (CN113896665B) details the use of microchannel reactors for synthesizing related sulfonyl chlorides.

Process Overview

The method employs a zinc-loaded ZSM-5 zeolite (Zn/H-ZSM-5) catalyst to facilitate chlorination and sulfonation in a single step.

Procedure:

  • Catalyst Preparation: Sublimed zinc is deposited onto H-ZSM-5 zeolite (Si/Al = 21) under vacuum at 673 K.
  • Reaction Setup:
    • A solution of 3-chloro-4-methylbenzenesulfonyl chloride in dimethyl sulfoxide (DMSO) and methanol is fed into the reactor at 180–200°C.
    • Flow rates: 1–3 mL/min (DMSO solution) and 2–6 mL/min (methanol).
  • Product Isolation: The effluent is cooled to -20°C, and the sulfonyl chloride is precipitated, washed with ether, and dried under vacuum.

Advantages:

  • Enhanced Heat Transfer: Microchannel design prevents thermal degradation.
  • Catalyst Stability: Zn/H-ZSM-5 retains activity for >100 hours.

Yield: 86–90% (similar substrates).

Oxidation of Sulfide Intermediates

This two-step approach involves synthesizing a sulfide precursor followed by oxidation to the sulfone and subsequent chlorination.

Synthesis of 2-Chloro-5-(Methylthio)Benzenesulfonyl Chloride

The precursor is prepared via Friedel-Crafts sulfonation:

  • Sulfide Formation: Reaction of 2-chlorobenzenethiol with methyl iodide in the presence of a base (e.g., K₂CO₃) yields 2-chloro-5-(methylthio)benzene.
  • Chlorosulfonation: Treatment with ClSO₃H introduces the sulfonyl chloride group at position 1.

Oxidation to Methylsulfonyl

The methylthio (-SMe) group is oxidized to methylsulfonyl (-SO₂Me) using hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C.

Reaction Conditions:

  • H₂O₂ (30% w/v, 3.0 equivalents).
  • Acetic acid as solvent and proton donor.

Yield: 70–75% (over two steps).

Comparative Analysis of Methods

Method Key Reagents Temperature (°C) Yield (%) Advantages Limitations
Chlorosulfonation PCl₅, ClSO₃H 60–80 78–85 High regioselectivity Requires harsh acidic conditions
Microchannel Reactor Zn/H-ZSM-5, DMSO, MeOH 180–200 86–90 Continuous production, high efficiency Specialized equipment required
Sulfide Oxidation H₂O₂, Acetic acid 60–80 70–75 Mild oxidation conditions Multi-step, moderate overall yield

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of various organic compounds. It is commonly used to create sulfonamides and other sulfonate derivatives through nucleophilic substitution reactions. These reactions are vital for developing new pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 2-chloro-5-(methylsulfonyl)benzenesulfonyl chloride has been utilized in the development of drugs targeting specific biological pathways. For instance, compounds with similar sulfonamide structures have demonstrated antibacterial properties, suggesting that this compound may exhibit similar pharmacological effects. The methylsulfonyl group may enhance solubility and bioavailability, furthering its potential as a therapeutic agent.

Biological Research

The compound is also employed in biological research for modifying biomolecules such as proteins and peptides. This modification aids in studying their structure-function relationships and interactions within biological systems .

Drug Development

A recent study highlighted the use of sulfonamide derivatives in targeting MYC oncogenes in cancer therapy. Compounds derived from similar structures were screened for their ability to inhibit protein interactions essential for tumor growth . The findings suggest that modifications using compounds like this compound could lead to effective anticancer agents.

Antibacterial Activity

Research into sulfonamide derivatives has shown promising antibacterial activity against various pathogens. The presence of the methylsulfonyl group may enhance the efficacy of these compounds by improving their solubility and interaction with bacterial enzymes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group is highly reactive and can be readily substituted by nucleophiles, leading to the formation of various sulfonyl derivatives. The methylsulfonyl group can undergo oxidation or reduction reactions, resulting in the formation of sulfone or sulfide derivatives .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below summarizes key structural and physicochemical properties of 2-chloro-5-(methylsulfonyl)benzenesulfonyl chloride and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Cl, SO₂CH₃ at positions 2,5 C₇H₅Cl₂O₄S₂ 303.15 Not provided High reactivity for sulfonamide synthesis; methylsulfonyl enhances stability
2-Chloro-5-nitrobenzenesulfonyl chloride Cl, NO₂ at positions 2,5 C₆H₃Cl₂NO₄S 264.06 4533-95-3 Synthesized via green chemistry (BTC reagent); nitro group increases electrophilicity
2-Chloro-5-formylbenzenesulfonyl chloride Cl, CHO at position 5 C₇H₄Cl₂O₃S 239.08 2097811-86-2 Aldehyde group enables further functionalization (e.g., condensation reactions)
2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride F, CF₃ at positions 2,5 C₇H₃ClF₄O₂S 254.61 54090-08-3 Fluorinated groups improve lipophilicity and metabolic stability
5-chloro-3-methyl-1-benzofuran-2-sulfonyl chloride Cl, methyl on benzofuran C₉H₆Cl₂O₃S 265.12 745023-62-5 Heterocyclic structure may influence binding in bioactive molecules

Biological Activity

2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C7H8ClO3S2
  • Molecular Weight : 239.73 g/mol
  • CAS Number : 90084-62-1

The biological activity of this compound primarily involves its electrophilic nature, allowing it to react with nucleophiles such as amines, alcohols, and thiols. This reactivity is crucial for its role in synthesizing sulfonamide derivatives, which exhibit various pharmacological activities.

Key Mechanisms:

  • Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions, leading to the formation of sulfonamides.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, influencing cellular functions and signaling cascades.

Biological Activities

The compound exhibits a range of biological activities, making it a valuable candidate for drug development:

Antimicrobial Activity

Research indicates that sulfonamide derivatives derived from this compound possess significant antibacterial properties. They are effective against various Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported in the range of 15.625–62.5 μM against Staphylococcus aureus.
CompoundMIC (μM)Bacterial Strain
This compound15.625–62.5S. aureus
Other Sulfonamide DerivativesVariesVarious Strains

Anti-Cancer Properties

The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its effectiveness against several cancer cell lines.

Case Studies

  • In Vitro Studies : A study evaluated the effects of sulfonamide derivatives on human cancer cell lines, revealing IC50 values ranging from 100–200 nM for growth inhibition.
  • Animal Models : In vivo studies using xenograft models have shown that these compounds can significantly reduce tumor growth with acceptable toxicity profiles.

Safety and Toxicology

While this compound has therapeutic potential, safety assessments indicate that it can cause skin burns and eye damage upon contact. Proper handling and safety protocols are essential when working with this compound.

Q & A

Q. What are the critical safety protocols for handling 2-chloro-5-(methylsulfonyl)benzenesulfonyl chloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .
  • First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Avoid inducing vomiting if ingested; instead, rinse mouth and consult poison control .
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., bases, amines). Use airtight containers under inert gas (e.g., argon) to prevent hydrolysis .

Q. What are the foundational steps for synthesizing this compound?

Methodological Answer:

  • Starting Material: Begin with 2-chloro-5-(chlorosulfonyl)benzoic acid. React with oxalyl chloride in the presence of catalytic DMF to form the intermediate benzoyl chloride .
  • Purification: Isolate the product via vacuum distillation or column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) .
  • Yield Optimization: Maintain reaction temperatures <30°C to minimize side reactions (e.g., hydrolysis). Monitor reaction progress via TLC or HPLC .

Q. How is this compound characterized analytically?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm sulfonyl and chloro group positions. For example, sulfonyl protons typically resonate at δ 3.1–3.3 ppm in CDCl3_3 .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 288.947 g/mol) and isotopic patterns .
  • Elemental Analysis: Verify purity (>95%) by comparing experimental vs. theoretical C, H, S, and Cl percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer:

  • Catalyst Screening: Test alternative catalysts (e.g., thionyl chloride vs. oxalyl chloride) to enhance acyl chloride formation efficiency .
  • Solvent Selection: Compare polar aprotic solvents (e.g., DCM, THF) for solubility and reaction kinetics. Avoid protic solvents to prevent hydrolysis .
  • Temperature Control: Use cryogenic conditions (-10°C) during sulfonation to suppress byproduct formation. Monitor via in-situ FTIR for real-time analysis .

Q. How does the compound’s reactivity vary in different solvent systems?

Methodological Answer:

  • Solvolysis Studies: Conduct kinetic analyses in fluoroalcohols (e.g., hexafluoroisopropanol) to assess nucleophilic substitution rates. Compare with aqueous or DMSO systems .
  • Mechanistic Insights: Use Hammett plots to correlate solvent polarity with reaction rates. For example, electron-withdrawing groups on the benzene ring accelerate sulfonation .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations: Model transition states for sulfonyl chloride reactions (e.g., with amines) using Gaussian or ORCA software. Focus on charge distribution at the sulfonyl group .
  • Molecular Dynamics: Simulate solvent effects on reaction pathways to identify optimal conditions for nucleophilic substitution .

Q. How should researchers resolve contradictory data in spectroscopic characterization?

Methodological Answer:

  • Cross-Validation: Combine NMR, X-ray crystallography, and IR to resolve ambiguities. For example, X-ray can confirm the spatial orientation of sulfonyl and chloro groups .
  • Isotopic Labeling: Use 34^{34}S-labeled derivatives to distinguish sulfonyl peaks from overlapping signals in complex mixtures .

Q. What role does this compound play in synthesizing pharmacologically active molecules?

Methodological Answer:

  • Sulfonamide Formation: React with heterocyclic amines (e.g., pyrrolidine) to form sulfonamide derivatives, which are common in T-type calcium channel inhibitors (e.g., ABT-639 analogs) .
  • Biological Testing: Evaluate synthesized derivatives in vitro for target binding (e.g., radioligand assays) and ADME properties (e.g., hepatic microsome stability) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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